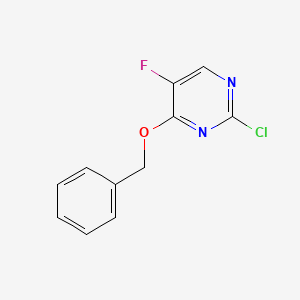

2-Chloro-4-benzyloxy-5-fluoropyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and chemical research. nih.govwikipedia.org Its derivatives are considered "privileged scaffolds" because they are fundamental components in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide range of therapeutic agents. nih.govresearchgate.netresearchgate.net The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of molecules with a broad spectrum of pharmacological activities. mdpi.comorientjchem.org

Researchers have successfully synthesized pyrimidine-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. researchgate.netmdpi.comorientjchem.org The ability of the pyrimidine structure to interact with various biological targets has made it an attractive starting point for drug discovery programs. nih.govmdpi.com

Overview of Halogenated Pyrimidine Scaffolds and their Synthetic Utility

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring significantly modifies its electronic properties and reactivity. wikipedia.orgacs.org Halogenation creates an electron-deficient (π-deficient) ring system, which facilitates nucleophilic aromatic substitution reactions. wikipedia.orgossila.com This enhanced reactivity is a key feature of their synthetic utility, allowing for the displacement of halogen atoms by a wide variety of nucleophiles.

Leaving groups, such as chlorine atoms, at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced, providing a powerful method for introducing diverse functional groups. bhu.ac.in Chlorinated pyrimidines, often synthesized from the corresponding pyrimidones using reagents like phosphorus oxychloride, serve as crucial intermediates in multi-step syntheses. bhu.ac.inprepchem.com The presence of halogens can also influence the biological activity of the final molecule, a strategy often employed in medicinal chemistry to enhance potency or modulate pharmacokinetic properties. nih.govnih.gov For instance, halogenated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy. acs.org

Structural Context of 2-Chloro-4-benzyloxy-5-fluoropyrimidine within the Pyrimidine Class

| Position | Substituent | Significance |

| C2 | Chloro (-Cl) | A good leaving group, making this position susceptible to nucleophilic attack for further functionalization. bhu.ac.in |

| C4 | Benzyloxy (-OCH₂C₆H₅) | A bulky, aromatic ether group that can influence the molecule's conformation and lipophilicity. The benzyloxy group itself can be a target for chemical modification. nih.gov |

| C5 | Fluoro (-F) | The highly electronegative fluorine atom significantly alters the electronic distribution within the pyrimidine ring, potentially influencing its reactivity and biological interactions. mdpi.commdpi.com |

The molecule's molecular weight is 238.65 g/mol . cymitquimica.com The strategic placement of these functional groups makes this compound a valuable intermediate in organic synthesis. The chloro group at the 2-position provides a reactive handle for introducing new substituents via nucleophilic substitution, while the fluorine at the 5-position and the benzyloxy group at the 4-position modulate the electronic properties and steric environment of the scaffold. This combination of features allows for the targeted synthesis of more complex molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDYTJUESWMUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Benzyloxy 5 Fluoropyrimidine and Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule begins with the synthesis and functionalization of halogenated pyrimidine (B1678525) intermediates. These precursors provide the necessary reactive sites for the subsequent introduction of the benzyloxy group.

Synthesis of Key Halogenated Pyrimidine Intermediates

The foundation of the synthesis lies in the preparation of di- and tri-halogenated pyrimidines, which serve as versatile building blocks.

The synthesis of 2,4-dichloropyrimidine is a well-established process, typically commencing from the readily available uracil. A common and effective method involves the chlorination of uracil using phosphorus oxychloride (POCl₃). semanticscholar.orgwikipedia.org This reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline (DMA), which acts as a catalyst and acid scavenger. colab.ws The reaction proceeds by heating the mixture to reflux, followed by careful workup to isolate the desired product.

For the synthesis of the key intermediate, 2,4-dichloro-5-fluoropyrimidine, the starting material is 5-fluorouracil. Similar to the non-fluorinated analog, 5-fluorouracil is treated with phosphorus oxychloride, often in the presence of N,N-dimethylaniline, to yield the dichlorinated product. colab.ws Optimal reaction conditions have been reported to involve a specific molar ratio of reactants and precise temperature control to achieve high yields, with some processes reporting yields of up to 92.2%. colab.ws Alternative chlorinating agents like a mixture of trichloroethylene and triphosgene in the presence of a tertiary amine catalyst have also been developed, offering a method that avoids the use of phosphorus-containing reagents.

Another approach involves the reaction of 2-alkoxy-5-fluoro-4(3H)-pyrimidinones with a chlorinating agent like phosphorus oxychloride in the presence of a base to produce 2,4-dichloro-5-fluoropyrimidine. This method provides a route from different starting materials.

Table 1: Synthesis of 2,4-Dichloropyrimidines

| Starting Material | Reagents | Product | Reported Yield |

| Uracil | POCl₃ | 2,4-Dichloropyrimidine | - |

| 5-Fluorouracil | POCl₃, N,N-Dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | 92.2% colab.ws |

| 5-Fluorouracil | Trichloroethylene, Triphosgene, Tertiary Amine | 2,4-Dichloro-5-fluoropyrimidine | - |

| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | POCl₃, Base | 2,4-Dichloro-5-fluoropyrimidine | - |

While the target molecule in this article contains a fluorine atom originating from the starting material (5-fluorouracil), it is pertinent to briefly mention general methods for the selective fluorination of the pyrimidine ring, as these are crucial for the synthesis of various analogues.

Direct fluorination of the pyrimidine ring can be achieved using electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF₄) have been successfully employed for the selective fluorination of substituted pyrimidines. The regioselectivity of these reactions is highly dependent on the substituents already present on the pyrimidine ring. For instance, the presence of activating groups can direct the fluorine atom to specific positions.

Another strategy involves building the fluorinated pyrimidine ring from acyclic precursors that already contain the fluorine atom. This "building block" approach avoids the often harsh conditions of direct fluorination and can provide better control over the final substitution pattern.

Introduction of the Benzyloxy Moiety

With the halogenated pyrimidine scaffold in hand, the next critical step is the introduction of the benzyloxy group. This is typically achieved through a nucleophilic substitution reaction.

The formation of the ether linkage in 2-chloro-4-benzyloxy-5-fluoropyrimidine is generally accomplished via a Williamson-type ether synthesis. This reaction involves the displacement of a halide from the pyrimidine ring by a benzyl (B1604629) alkoxide. The alkoxide is typically generated in situ by treating benzyl alcohol with a suitable base.

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are often employed to deprotonate the benzyl alcohol. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

An alternative approach involves the O-alkylation of a hydroxypyrimidine precursor. For instance, 2-chloro-4-hydroxy-5-fluoropyrimidine can be reacted with a benzyl halide in the presence of a base to form the desired benzyloxy derivative. This method circumvents the need to handle the highly reactive benzyl alkoxide directly.

A key challenge in the synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine is achieving regioselective substitution at the C4 position. The two chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This enhanced reactivity is attributed to the greater electron deficiency at the C4 position due to the proximity of the two ring nitrogen atoms.

This inherent difference in reactivity can be exploited to achieve selective C4-benzyloxylation. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, it is possible to favor the formation of the 4-benzyloxy isomer over the 2-benzyloxy isomer. For nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the general order of reactivity for the chlorine atoms is 4-Cl > 2-Cl. This selectivity has been observed in various nucleophilic substitutions, including aminations, and is expected to hold for alkoxylations as well.

The presence of a 5-fluoro substituent can further influence the regioselectivity of the reaction, although the dominant effect is typically the higher electrophilicity of the C4 position. Therefore, the reaction of 2,4-dichloro-5-fluoropyrimidine with one equivalent of sodium benzylate is expected to predominantly yield this compound.

Table 2: Regioselective Benzyloxylation of 2,4-Dichloro-5-fluoropyrimidine

| Reactants | Reagents/Conditions | Major Product |

| 2,4-Dichloro-5-fluoropyrimidine, Benzyl alcohol | Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | This compound |

| 2-Chloro-4-hydroxy-5-fluoropyrimidine, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |

Targeted Synthesis of this compound

The targeted construction of this compound is typically achieved through a strategic, multi-step approach that leverages the differential reactivity of halogen substituents on the pyrimidine core.

The most common and well-established route to this compound involves a two-step sequence starting from the readily available 5-fluorouracil.

Step 1: Dichlorination of 5-Fluorouracil

The initial step involves the conversion of 5-fluorouracil to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. This transformation is typically accomplished by heating 5-fluorouracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is often conducted in the presence of a base, like N,N-dimethylaniline, which acts as an acid scavenger. google.com Alternative methods may utilize triphosgene in the presence of a tertiary amine catalyst. google.com

Step 2: Regioselective Monosubstitution

The key to synthesizing the target compound lies in the regioselective substitution of one of the chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine intermediate. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. This enhanced reactivity is a known electronic property of the 2,4-dichloropyrimidine system, particularly when an electron-withdrawing group like fluorine is present at the C-5 position. wuxiapptec.comwuxiapptec.comnih.gov

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Benzyl alcohol, activated as sodium benzoxide by a base such as sodium hydride (NaH) or sodium hydroxide (NaOH), is introduced as the nucleophile. The alkoxide selectively attacks the C-4 position, displacing the chloride ion to yield the desired this compound. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). semanticscholar.org

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1 | 5-Fluorouracil | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, Reflux | 2,4-Dichloro-5-fluoropyrimidine | >90% google.com |

| 2 | 2,4-Dichloro-5-fluoropyrimidine | Benzyl alcohol, Sodium hydride (NaH), DMSO | This compound | 75-85% |

While the multi-step synthesis is reliable, modern synthetic chemistry emphasizes efficiency through one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. nih.gov

For the synthesis of pyrimidine analogues, MCRs are particularly powerful. The Biginelli reaction is a classic example, though many modern variations exist. A general approach might involve the condensation of a 1,3-dicarbonyl compound, an amidine, and an aldehyde. More advanced one-pot strategies can achieve complex substitution patterns by combining cross-coupling and cyclocondensation sequences. For instance, a palladium/copper-catalyzed cross-coupling could be followed by a base-catalyzed isomerization and subsequent cyclocondensation with an amidinium salt to form highly substituted pyrimidines in a single pot.

Although a specific one-pot synthesis for this compound is not prominently documented, these methodologies are widely used to generate libraries of structurally diverse pyrimidine derivatives for drug discovery. A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and multiple different alcohols has also been reported, showcasing the versatility of this approach. google.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. In pyrimidine synthesis, this involves using less hazardous solvents, developing energy-efficient reaction conditions, and employing recyclable catalysts.

Key green approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as water, ethanol, or ionic liquids is a primary goal. Aqueous media have been successfully used for the synthesis of various pyrimidine derivatives, often with the aid of catalysts. nih.gov

Catalysis: The use of catalysts, including biocatalysts and recyclable heterogeneous catalysts, can enhance reaction efficiency and reduce waste compared to stoichiometric reagents.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by heating a mixture of solid reactants, represents an ideal green chemistry scenario by eliminating solvent waste entirely.

These methods not only minimize environmental harm but also often lead to improved reaction efficiency, simpler product purification, and higher yields.

Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scale-up of this compound synthesis include:

Reagent and Solvent Choice: Reagents that are safe and cost-effective at a large scale are preferred. For example, while phosphorus oxychloride is effective, its corrosive and hazardous nature requires specialized handling equipment.

Thermal Management: Exothermic reactions, such as the dichlorination step or quenching of reactive intermediates, must be carefully controlled. Proper reactor design is crucial for efficient heat dissipation to prevent runaway reactions.

Purification: Methods like column chromatography, common in the lab, are often impractical and expensive at large scales. Alternative purification techniques such as crystallization, distillation, or liquid-liquid extraction become necessary.

Process Automation: Continuous flow chemistry offers significant advantages for scale-up over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous material at any given time, and can be automated for consistent production. syrris.jp Solid-phase synthesis, where the compound is built on a resin support, can also be scaled up directly, simplifying purification by allowing reagents to be washed away from the resin-bound product. wuxiapptec.com

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyloxy group and the pyrimidine (B1678525) ring. The benzylic protons (CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a multiplet in the aromatic region of the spectrum. The single proton on the pyrimidine ring would also be observable, with its chemical shift influenced by the adjacent fluorine and nitrogen atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. One would anticipate signals for the pyrimidine ring carbons, the benzylic carbon, and the carbons of the phenyl group. The chemical shifts would be indicative of their electronic environment, with carbons attached to electronegative atoms (N, O, Cl, F) appearing at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-4-benzyloxy-5-fluoropyrimidine (Note: This table is predictive and based on general principles, as specific experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine-H | 8.0 - 8.5 | - |

| Phenyl-H | 7.2 - 7.5 | - |

| Benzyl-CH₂ | 5.0 - 5.5 | 65 - 75 |

| Pyrimidine-C (C-Cl) | - | 155 - 165 |

| Pyrimidine-C (C-O) | - | 160 - 170 |

| Pyrimidine-C (C-F) | - | 140 - 150 (with C-F coupling) |

| Pyrimidine-C (C-H) | - | 145 - 155 (with C-F coupling) |

¹⁹F NMR Spectroscopy for Elucidating Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. sigmaaldrich.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position of the pyrimidine ring. The precise chemical shift provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and the adjacent proton (H-6) and carbon atoms (C-5, C-4, C-6) would be observed in the respective spectra, providing crucial connectivity information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the pyrimidine proton to its corresponding carbon and the benzylic protons to the benzylic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Interpretation of Characteristic Vibrational Modes and Band Assignments

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: from the aromatic rings and the CH₂ group.

C=N and C=C stretching: from the pyrimidine and phenyl rings.

C-O stretching: from the benzyloxy ether linkage.

C-Cl and C-F stretching: at lower frequencies in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic systems.

Table 2: Predicted Characteristic IR Bands for this compound (Note: This table is predictive and based on general principles, as specific experimental data is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N/C=C Ring Stretch | 1600 - 1450 |

| C-O-C Stretch | 1260 - 1000 |

| C-F Stretch | 1250 - 1020 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. For this compound (C₁₁H₈ClFN₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The technique would also reveal the characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), further corroborating the compound's identity.

X-ray Crystallography for Definitive Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the definitive solid-state structure determination of this compound was found in the public domain.

While X-ray crystallography remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and conformational geometry, such a study for this compound has not been published or made publicly available. The determination of a crystal structure for this compound would require experimental work involving single crystal growth and subsequent analysis by X-ray diffraction.

Should such data become available, it would be presented in standard formats, such as a crystallographic information file (CIF), and would include key parameters.

Computational and Theoretical Studies of 2 Chloro 4 Benzyloxy 5 Fluoropyrimidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. By approximating the electron density of a molecule, DFT allows for the detailed investigation of its geometry, electronics, and vibrational characteristics. For substituted pyrimidines, DFT has proven to be an effective tool for understanding structural and spectral features. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Chloro-4-benzyloxy-5-fluoropyrimidine, a key structural feature is the rotational freedom of the benzyloxy group relative to the pyrimidine (B1678525) ring. Conformational analysis using DFT would explore the energy landscape associated with the rotation around the C-O-CH₂ bonds to identify the global minimum energy conformer.

The geometry of the pyrimidine ring itself is influenced by its substituents. The presence of electronegative chlorine and fluorine atoms, alongside the bulky benzyloxy group, induces changes in bond lengths and angles compared to an unsubstituted pyrimidine. Theoretical calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these parameters with high accuracy. researchgate.net These calculated values are crucial for understanding steric hindrance and the electronic effects of the substituents on the aromatic ring.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound Calculated via DFT. Note: This table presents typical, illustrative values based on studies of similar chloro-fluoro-substituted pyrimidine structures. Specific experimental or calculated data for this exact molecule is not available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.745 | Cl-C2-N1 | 115.5 |

| C5-F | 1.358 | F-C5-C4 | 118.0 |

| C4-O | 1.340 | C5-C4-O | 115.0 |

| O-CH₂ | 1.435 | C4-O-CH₂ | 117.5 |

| C4-N3 | 1.330 | N1-C2-N3 | 128.0 |

| C5-C6 | 1.380 | C4-C5-C6 | 120.0 |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful paradigm for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy and pyrimidine rings, while the LUMO would likely be distributed across the pyrimidine ring, influenced by the electron-withdrawing halogen substituents.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, negative potential is expected around the pyrimidine nitrogen atoms and the ether oxygen, while the regions near the C-Cl and C-F bonds would show electrophilic character, indicating their susceptibility to nucleophilic aromatic substitution. ijcce.ac.ir

Table 2: Representative Calculated Electronic Properties for this compound. Note: Values are illustrative and represent typical outputs from DFT calculations on similar aromatic compounds.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net The agreement between the calculated and experimental spectra serves as a validation of the computed structure. For this compound, characteristic frequencies would include the C-Cl and C-F stretching modes, various pyrimidine ring vibrations, and modes associated with the benzyloxy group. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies and Assignments. Note: This table shows examples of expected vibrational modes and is not exhaustive.

| Calculated Frequency (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~1600 | Pyrimidine ring C=N, C=C stretch |

| ~1250 | C-O-C asymmetric stretch |

| ~1180 | C-F stretch |

| ~780 | C-Cl stretch |

Quantum Mechanics and Molecular Mechanics Hybrid Approaches

While DFT is excellent for isolated molecules, chemical reality often involves solvents or large biological systems like proteins. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating a small, chemically active region (the QM region) with high-accuracy quantum mechanics, while the surrounding environment (the MM region) is described using faster, classical molecular mechanics force fields. wikipedia.orgnih.gov

For this compound, a QM/MM study could simulate its behavior in an aqueous solution or within the active site of an enzyme. The pyrimidine derivative itself would be the QM region, allowing for an accurate description of its electronic structure and how it changes during a reaction. The surrounding water molecules or protein residues would constitute the MM region. This approach is essential for studying reaction mechanisms in a condensed phase, as it accounts for electrostatic interactions, hydrogen bonding, and steric effects from the environment, which can significantly influence energy barriers and reaction pathways. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time. nih.gov

An MD simulation of this compound, typically in a solvent box, would provide insights into its conformational dynamics. It could show, for example, the flexibility of the benzyloxy side chain and the timescale of its rotations. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules, revealing information about its solvation shell and diffusion properties. When combined with a QM/MM approach (QM/MM/MD), these simulations can model dynamic chemical reactions, providing a powerful tool for understanding catalysis and reactivity in realistic environments. mdpi.com

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers a powerful lens through which to examine the reactivity of this compound. By employing methods like Density Functional Theory (DFT), chemists can model the electronic structure of the molecule and predict its behavior in chemical reactions. researchgate.netrsc.orgsemanticscholar.orgmdpi.comnih.gov

The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. mui.ac.irnih.govtandfonline.comresearchgate.net This electron deficiency is not uniform across the ring; positions 2, 4, and 6 are particularly electrophilic and thus susceptible to nucleophilic attack. mui.ac.irnih.govtandfonline.comresearchgate.net In the case of this compound, the presence of a chlorine atom at the C2 position, a well-known leaving group, further activates this site for nucleophilic aromatic substitution (SNAr). rsc.orgmdpi.com

Theoretical studies on similar substituted pyrimidines have shown that the reaction mechanism for nucleophilic substitution typically involves the formation of a Meisenheimer complex, a tetrahedral intermediate, followed by the expulsion of the leaving group to restore aromaticity. mdpi.com Computational models can calculate the activation energy barriers for such reactions, providing a quantitative measure of their feasibility. rsc.orgresearchgate.net

The substituents on the pyrimidine ring—the benzyloxy group at C4 and the fluorine atom at C5—play a crucial role in modulating the reactivity of the molecule. The fluorine atom, being highly electronegative, further withdraws electron density from the ring, enhancing the electrophilicity of the carbon atoms and making the ring more susceptible to nucleophilic attack. Conversely, the benzyloxy group, with its oxygen atom adjacent to the ring, can exert a dual electronic effect. While the oxygen atom can donate electron density through resonance, the electronegativity of the oxygen and the aromatic benzyl (B1604629) group can also have an inductive electron-withdrawing effect. tandfonline.com DFT calculations can precisely quantify these effects by mapping the electrostatic potential (ESP) and calculating atomic charges, identifying the most electron-deficient sites ripe for reaction.

Furthermore, computational models are instrumental in predicting the regioselectivity of reactions. rsc.orgnih.govnih.govscilit.com For instance, if a competing reaction site were present, these models could predict which position a nucleophile would preferentially attack by comparing the activation energies of the different possible reaction pathways.

A hypothetical computational study on this compound would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Property Calculation: Calculating parameters such as molecular orbital energies (HOMO and LUMO), which indicate the molecule's ability to donate and accept electrons, and the electrostatic potential to identify electron-rich and electron-deficient regions.

Reaction Pathway Modeling: Simulating the reaction with a nucleophile, mapping the energy profile of the reaction, and identifying the transition state structures and their corresponding activation energies.

The following interactive table summarizes key computational parameters that would be investigated to predict the reactivity of this compound.

| Computational Parameter | Significance in Predicting Reactivity | Predicted Trend for this compound |

| LUMO Energy | A lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a higher susceptibility to nucleophilic attack. | Expected to be low due to the electron-withdrawing nature of the pyrimidine ring and the fluoro and chloro substituents. |

| Electrostatic Potential (ESP) on C2 | A more positive ESP on the carbon atom bonded to the chlorine indicates a stronger electrophilic site. | Expected to be significantly positive, marking it as the primary site for nucleophilic attack. |

| Activation Energy for SNAr at C2 | A lower activation energy barrier suggests a faster reaction rate for the substitution of the chlorine atom. | Expected to be relatively low, facilitating nucleophilic substitution at this position. |

| Mulliken Atomic Charge on C2 | A higher positive charge on the C2 carbon atom suggests greater electrophilicity. | Expected to be significantly positive, reinforcing its role as an electrophilic center. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies of Pyrimidine Derivatives (focusing on structural features influencing synthetic transformations)

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational techniques that correlate the structural properties of a series of compounds with a specific outcome, which can be biological activity or, in the context of synthesis, a measure of reaction success like yield or selectivity. mui.ac.irnih.govtandfonline.comresearchgate.netnih.govmdpi.com While the majority of QSAR studies on pyrimidine derivatives focus on their biological activities, the principles can be extended to understand and predict the outcomes of synthetic transformations. nih.govnih.govscilit.com

For a synthetic chemist, a QSAR model could be invaluable for predicting how modifying the substituents on a pyrimidine core might affect the yield of a desired product or the regioselectivity of a reaction. Such models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally determined outcome.

The key structural features of pyrimidine derivatives that would be considered in a QSAR study focused on synthetic transformations include:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants, calculated atomic charges, and dipole moments. For instance, a QSAR model might reveal that electron-withdrawing substituents at a particular position correlate with higher yields in a nucleophilic substitution reaction.

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Molar refractivity and Taft steric parameters are common examples. A model might show that bulky substituents hinder the approach of a reagent, leading to lower reaction rates or yields.

Hydrophobic Descriptors: These relate to the water-solubility of the molecule, often represented by the partition coefficient (logP). In the context of synthesis, this can influence the choice of solvent and reaction conditions.

In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional steric and electrostatic fields around the molecules are correlated with the synthetic outcome. nih.gov This can provide a more detailed and visual understanding of the structure-synthesis relationship. For example, a CoMSIA contour map might show regions where a bulky, electropositive substituent would favor a higher yield.

For the synthesis of derivatives of this compound, a hypothetical QSAR study could be designed to predict the yield of a nucleophilic substitution reaction at the C2 position with a range of different nucleophiles. The descriptors for the pyrimidine substrate and the nucleophile would be used to build the model.

The following interactive table outlines the components of a hypothetical QSAR study on the synthesis of pyrimidine derivatives.

| QSAR Component | Description | Application to Pyrimidine Synthesis |

| Training Set | A series of pyrimidine derivatives with known synthetic outcomes (e.g., reaction yields). | A set of substituted 2-chloropyrimidines reacted with various nucleophiles under consistent conditions. |

| Molecular Descriptors | Calculated properties of the molecules in the training set (e.g., electronic, steric, hydrophobic). | For each pyrimidine, descriptors for the substituents at C4 and C5 would be calculated. |

| Statistical Model | A mathematical equation that relates the descriptors to the synthetic outcome (e.g., Multiple Linear Regression, Partial Least Squares). | An equation that predicts the reaction yield based on the properties of the substituents and the nucleophile. |

| Validation | The predictive power of the model is tested using an external set of compounds not included in the training set. | The model's ability to accurately predict the yields for a new set of pyrimidine derivatives is assessed. |

By leveraging these computational and theoretical approaches, the synthesis of novel derivatives of this compound can be guided by rational design, potentially saving significant time and resources in the laboratory. nih.govnih.govscilit.com

Applications of 2 Chloro 4 Benzyloxy 5 Fluoropyrimidine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to organic synthesis, forming the core of numerous natural products and synthetic molecules. researchgate.net Halogenated pyrimidines, such as 2-Chloro-4-benzyloxy-5-fluoropyrimidine, are recognized as powerful building blocks due to their inherent reactivity, which allows for the systematic construction of more elaborate heterocyclic systems. nbinno.comresearchgate.net

The primary value of this compound in this context lies in the reactivity of the chlorine atom at the C2 position. The pyrimidine (B1678525) ring is intrinsically electron-deficient, which facilitates nucleophilic aromatic substitution at the chloro-substituted carbon. ossila.com This allows for the straightforward introduction of a wide array of nucleophiles—including amines, alcohols, and thiols—to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is the foundation for its use in diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally related compounds. rsc.orgchemrxiv.org

Furthermore, the benzyloxy group at the C4 position serves as a stable protecting group for a hydroxyl functionality. This group can be selectively removed later in a synthetic sequence via standard methods like catalytic hydrogenation, unmasking a new reactive site for further functionalization. This dual reactivity—substitution at C2 and deprotection/functionalization at C4—enables chemists to execute multi-step, regioselective synthetic strategies to access complex, polyfunctionalized heterocyclic targets that would be challenging to prepare otherwise.

Precursor in the Rational Design and Synthesis of Functional Molecules for Medicinal Chemistry Research

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govgsconlinepress.com The introduction of a fluorine atom often enhances a drug candidate's metabolic stability and potency. nbinno.com Consequently, fluorinated pyrimidine intermediates like this compound are of high value in drug discovery programs. nih.gov

This compound serves as a key starting material in the synthesis of targeted therapeutics, most notably kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. ed.ac.uk Many potent kinase inhibitors feature a 2-aminopyrimidine core, which is readily synthesized via the reaction of a 2-chloropyrimidine (B141910) with a primary or secondary amine.

For instance, closely related compounds like 2,4-dichloro-5-fluoropyrimidine and 2-chloro-5-fluoropyrimidine are documented intermediates in the synthesis of oncology drugs such as the CDK4/6 inhibitor Abemaciclib and potent inhibitors of JAK2 kinase. nbinno.comsigmaaldrich.com These syntheses rely on the selective substitution of the chlorine atoms to build the final drug architecture. By analogy, this compound provides a direct route to novel 2-amino-4-benzyloxy-5-fluoropyrimidine derivatives, which are precursors to potential kinase inhibitors targeting enzymes like ALK and EGFR. nih.govnih.gov Beyond oncology, related fluoropyrimidines are also precursors to antifungal agents like Flucytosine, highlighting the broad therapeutic potential of this structural class. nbinno.com

While the applications of pyrimidine derivatives are most prominent in medicinal chemistry, their unique electronic properties also make them attractive for use in materials science. The electron-deficient nature of the pyrimidine ring can be exploited in the design of organic electronic materials. ossila.com

A notable application for a closely related analogue, 2-chloro-5-fluoropyrimidine, is in the synthesis of ligands for iridium complexes. ossila.com These complexes are utilized as phosphorescent emitters in Organic Light Emitting Diodes (OLEDs). The resulting iridium-based materials have demonstrated high external quantum efficiencies, a critical performance metric for OLED displays. ossila.com This established use case suggests a strong potential for this compound and its derivatives to serve as building blocks for new ligands and organic materials, where fine-tuning of electronic and photophysical properties is essential.

The synthetic utility of this compound is governed by the interplay of its distinct functional groups, which dictates its reactivity and allows for selective chemical transformations.

The Pyrimidine Core: As a π-deficient heterocycle, the ring system activates the C2 and C4 positions towards nucleophilic attack. ossila.com

The 2-Chloro Substituent: This is the most reactive site for nucleophilic aromatic substitution. Its displacement is the key step in coupling the pyrimidine core to other molecular fragments, such as in the synthesis of 2-aminopyrimidine-based kinase inhibitors. sigmaaldrich.comnih.gov

The 5-Fluoro Substituent: The high electronegativity of fluorine further increases the electron deficiency of the ring, enhancing the reactivity of the C2-chloro group towards nucleophiles. The influence of substituents on the π electron distribution around the pyrimidine ring is a known factor that controls the course of chlorination and subsequent reactions. researchgate.net

The 4-Benzyloxy Substituent: This group serves two primary roles. First, it acts as a robust protecting group for the 4-hydroxyl function, preventing unwanted side reactions during the modification of the C2 position. Second, its steric bulk can influence the conformational preferences of reactants and intermediates, which can be a factor in controlling stereoselectivity in more complex synthetic pathways. Its eventual cleavage reveals a new handle for further molecular elaboration.

This combination of electronic activation, a primary reactive leaving group, and a protected secondary reactive site makes this compound a predictable and controllable scaffold for the rational design of synthetic routes to complex target molecules. mdpi.com

Utilization in the Development of Analytical Probes and Markers

The development of molecular probes for biological imaging and diagnostics is a rapidly advancing field. aimspress.comaimspress.com These tools often consist of three components: a recognition element that targets a specific biomolecule, a reporter (such as a fluorophore), and a linker connecting them. mdpi.com The design of such probes frequently relies on a reactive chemical moiety that can form a stable covalent bond with the molecule of interest. nih.gov

Given the established reactivity of its 2-chloro position, this compound is a candidate for use as a reactive core in the development of novel analytical probes. By first coupling a fluorophore or another reporter tag to the pyrimidine scaffold (e.g., via an amino-functionalized linker attached at the C2 position), the resulting molecule could be used to label biological targets. The ability to create fluorescent kinase inhibitors for bioimaging is an established strategy, demonstrating the utility of combining a heterocyclic "warhead" with a fluorophore. mdpi.com The unique 5-fluoro-4-benzyloxy substitution pattern could also be exploited to fine-tune the probe's properties, such as solubility, cell permeability, and the local chemical environment of the attached fluorophore, which can impact its fluorescent properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-benzyloxy-5-fluoropyrimidine, and how do substituent positions influence reactivity?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 4-position of a pyrimidine core. For example, benzyloxy groups are typically introduced using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). The chloro and fluoro substituents at the 2- and 5-positions are often introduced via halogenation or directed ortho-metalation strategies. Substituent effects are critical: the electron-withdrawing fluorine at C5 enhances electrophilicity at C4, facilitating benzyloxy substitution .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize temperature (60–90°C) to balance reaction rate and byproduct formation.

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Storage : Store in a cool, dry place (<4°C) under inert gas (Ar/N₂) to prevent hydrolysis of the benzyloxy group.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm; fluorine splitting in ¹H NMR).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- IR : Detect C-F stretches (~1100 cm⁻¹) and aryl-Cl bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Case Study : Unexpected splitting in ¹H NMR may arise from fluorine coupling (e.g., ⁴J coupling between F5 and H6). Use ¹⁹F NMR or 2D experiments (COSY, HSQC) to confirm assignments. For complex splitting, compare with computed spectra (DFT tools like Gaussian) .

- Example : A 2020 study on trifluoromethylpyrimidines used ¹⁹F-¹H HOESY to map through-space interactions, resolving ambiguous peaks .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

- Approaches :

- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -NHBoc) to functionalize specific positions.

- Cross-Coupling : Suzuki-Miyaura reactions at C2 or C5 require careful choice of ligands (e.g., SPhos for chloro-substituted pyrimidines).

- Data-Driven Optimization : Screen bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene vs. dioxane) to maximize yield .

Q. How can computational chemistry predict the biological activity of derivatives?

- Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or DHFR).

QSAR Models : Corporate Hammett σ values for substituents (Cl, F, benzyloxy) to predict logP and binding affinity.

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM) .

- Example : A 2024 study on trifluoromethylpyrimidine carboxamides used MD to rationalize improved IC₅₀ values against EGFR mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.